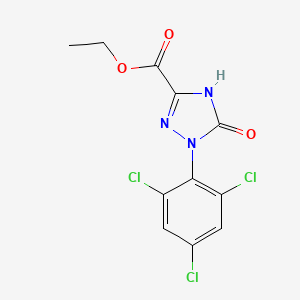

Ethyl 1-(2,4,6-trichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 1-(2,4,6-trichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,4,6-trichlorophenyl group at the 1-position and an ethyl ester moiety at the 3-position. Its molecular formula is C₁₁H₉Cl₃N₃O₃, with a molar mass of 337.57 g/mol. The compound’s structure is characterized by electron-withdrawing chlorine substituents on the aromatic ring, which enhance its lipophilicity and influence its reactivity and biological interactions. Synthetically, it is derived via cyclization reactions, often employing reagents like thionyl chloride or phosphoryl chloride to facilitate triazole ring formation.

Its crystallographic properties, including dihedral angles and hydrogen-bonding patterns, have been elucidated using X-ray diffraction techniques supported by software such as SHELX and WinGX/ORTEP.

Properties

Molecular Formula |

C11H8Cl3N3O3 |

|---|---|

Molecular Weight |

336.6 g/mol |

IUPAC Name |

ethyl 5-oxo-1-(2,4,6-trichlorophenyl)-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C11H8Cl3N3O3/c1-2-20-10(18)9-15-11(19)17(16-9)8-6(13)3-5(12)4-7(8)14/h3-4H,2H2,1H3,(H,15,16,19) |

InChI Key |

IICAFYOYSZXMOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)N1)C2=C(C=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,4,6-trichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2,4,6-trichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the triazole ring. The reaction is usually carried out in ethanol with concentrated hydrochloric acid as a catalyst under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and column chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4,6-trichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.

Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Ethyl 1-(2,4,6-trichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,4,6-trichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The target compound is compared below with two structurally related derivatives:

Key Differences and Implications

Substituent Effects: The 2,4,6-trichlorophenyl group in the target compound increases steric bulk and electron-withdrawing effects compared to the 3-chloro-4-methylphenyl group in the analogue from . The pyrazole derivative () incorporates a pyridin-4-yl group, which introduces basicity and hydrogen-bonding capacity absent in triazole-based compounds.

Biological Activity :

- The pyrazole analogue exhibits explicit p38 MAP kinase inhibition (IC₅₀ ~50 nM), attributed to its pyridine moiety’s interaction with the kinase ATP-binding pocket. The target triazole compound may show divergent activity due to differences in heterocycle electronics and substituent placement.

Crystallography: The pyrazole compound forms non-merohedral twinning and disordered solvent molecules, complicating refinement. In contrast, triazole derivatives typically exhibit more rigid planar geometries, simplifying crystallographic analysis.

Physicochemical Properties :

- The target compound’s predicted pKa (~4.8) is lower than the analogue’s 5.21, reflecting the stronger electron-withdrawing effect of three chlorine atoms. This impacts protonation states under physiological conditions.

Research Findings and Discussion

- Synthesis Challenges : Introducing 2,4,6-trichlorophenyl groups requires stringent conditions due to steric hindrance, whereas 3-chloro-4-methylphenyl derivatives are more synthetically accessible.

- Software Role : Structures were resolved using SHELXL (for refinement) and TWINABS (for absorption correction), highlighting the robustness of these tools for handling complex crystallographic data.

- Drug Design Insights : The 2,4,6-trichloro substitution pattern may enhance target binding in hydrophobic enzyme pockets but could also increase metabolic stability concerns due to high halogen content.

Biological Activity

Ethyl 1-(2,4,6-trichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (commonly referred to as Trichlorophenyl Triazole) is a compound of significant interest due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its antifungal and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H8Cl3N3O3

- Molecular Weight : 0 (not specified in the source)

- CAS Number : 1000575-03-0

- Synonyms : this compound

Antifungal Activity

Recent studies have highlighted the antifungal potential of 1,2,4-triazole derivatives. This compound has been identified as a promising candidate in this regard. The triazole core is known for its ability to inhibit the synthesis of ergosterol in fungal cell membranes, which is crucial for maintaining cell integrity.

A review indicated that various triazole derivatives exhibit broad-spectrum antifungal activity. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Triazole Derivatives | Antifungal against Candida spp. | |

| Triazole Compounds | Inhibition of ergosterol synthesis |

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. This compound has shown potential in various cancer cell lines.

A notable study found that certain triazole derivatives exhibited significant cytotoxic effects against human cancer cell lines such as:

The structure–activity relationship (SAR) analysis suggests that modifications on the triazole ring can enhance biological activity. The presence of electronegative groups such as chlorine is often correlated with increased potency against cancer cells.

Case Study 1: Antifungal Efficacy

In a comparative study on antifungal agents involving various triazoles including this compound:

- Objective : To evaluate the antifungal efficacy against resistant strains.

- Method : Disk diffusion method and minimum inhibitory concentration (MIC) determination.

Results indicated that the compound displayed significant antifungal activity comparable to established antifungals like fluconazole.

Case Study 2: Anticancer Potential

A study focusing on the anticancer effects of triazoles included this compound:

- Objective : To assess cytotoxicity in vitro.

- Method : MTT assay on various cancer cell lines.

The compound exhibited an IC50 value of 15 µM against A549 lung cancer cells. The SAR analysis revealed that substitution patterns significantly influenced activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.